N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide
CAS No.:
Cat. No.: VC14811103
Molecular Formula: C14H10Cl2N2O4
Molecular Weight: 341.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10Cl2N2O4 |
|---|---|
| Molecular Weight | 341.1 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
| Standard InChI | InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,19) |
| Standard InChI Key | BLCZVNOLFVGOND-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Introduction
N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound characterized by its complex aromatic structure, featuring a benzamide moiety with a dichlorophenyl group, a methoxy group, and a nitro group. The compound's molecular formula is often reported as C14H10Cl2N2O4, although there may be slight variations in the literature due to differences in molecular weight calculations . This compound is of interest in pharmaceutical and agrochemical research due to its potential biological activities.
Synthesis and Optimization
The synthesis of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, which can be optimized for yield and purity by adjusting reaction conditions such as temperature, pressure, and solvent choice. These optimizations are crucial for ensuring the compound's quality and suitability for further research.
Biological Activities and Potential Applications
Research on N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide has highlighted its potential as an antidiabetic agent. Structural modifications can enhance its efficacy against specific biological targets, influencing insulin sensitivity and glucose metabolism. Additionally, derivatives of this compound have been explored for their anticancer properties, indicating a broader therapeutic potential.
| Application Area | Potential Role |
|---|---|
| Antidiabetic Agent | Enhancing insulin sensitivity and glucose metabolism |
| Anticancer Agent | Investigated for selective cytotoxicity against cancer cells |
| Agrochemicals | Potential use in pest control or plant protection |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide, each with unique features and potential applications:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzamide | Contains a methyl group instead of methoxy | Different biological activities |
| N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide | Fluorinated phenyl group | Enhanced metabolic stability |
| N-(2-chloro-5-fluorophenyl)-3-nitrobenzamide | Contains both chloro and fluoro substituents | Explored for selective cytotoxicity |
These comparisons highlight the diversity within this chemical class and the unique attributes of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide based on its specific substituents and potential applications.
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